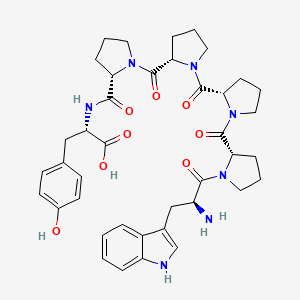![molecular formula C32H26O8 B14507672 2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol CAS No. 64181-93-7](/img/structure/B14507672.png)
2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a bianthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process can be optimized by selecting appropriate solvents, temperatures, and reaction times to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
科学的研究の応用
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol include:
- 1,2’,5’,6,9,10’-Hexahydroxy-3,7’-dimethoxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-2,9’-bianthracene-4’,8 (1’H,5H)-dione
- (6’S,7S)-1’,4,6’,7,9’,10-Hexahydroxy-2,3’-dimethoxy-6’,7-dimethyl-6’,7,7’,8-tetrahydro-1,2’-bianthracene-5,8’ (5’H,6H)-dione
Uniqueness
What sets 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol apart from similar compounds is its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64181-93-7 |
|---|---|
分子式 |
C32H26O8 |
分子量 |
538.5 g/mol |
IUPAC名 |
3-methoxy-6-methyl-2-(4,5,10-trihydroxy-2-methoxy-7-methylanthracen-9-yl)anthracene-1,8,9-triol |
InChI |
InChI=1S/C32H26O8/c1-13-5-15-9-16-10-23(40-4)29(31(37)25(16)30(36)24(15)20(33)7-13)26-18-6-14(2)8-21(34)27(18)32(38)28-19(26)11-17(39-3)12-22(28)35/h5-12,33-38H,1-4H3 |
InChIキー |
WJOQFRDUUORFMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC(=C(C(=C3C(=C2C(=C1)O)O)O)C4=C5C=C(C=C(C5=C(C6=C4C=C(C=C6O)C)O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
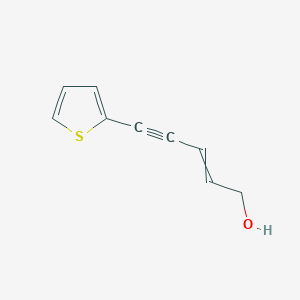
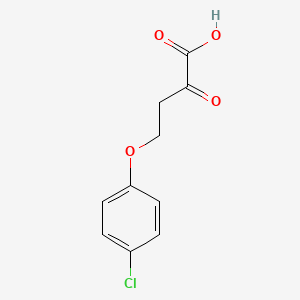
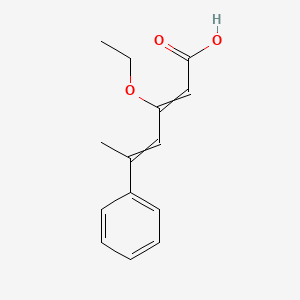
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
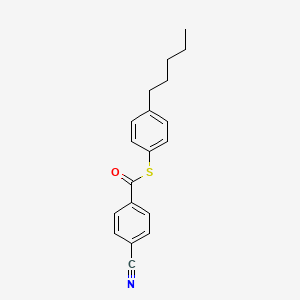
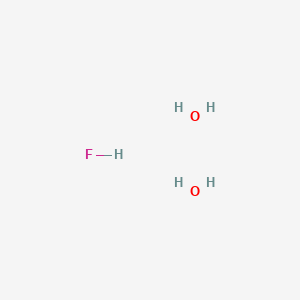
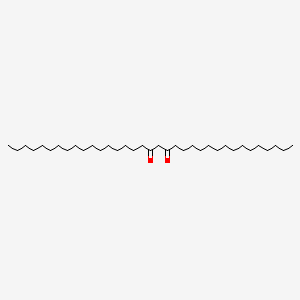
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
